

A Comprehensive Technical Guide on the Discovery and History of Tryptophanase

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Tryptophanase (EC 4.1.99.1), a pyridoxal-5'-phosphate (PLP) dependent enzyme, plays a crucial role in bacterial metabolism by catalyzing the degradation of L-tryptophan into indole, pyruvate, and ammonia. This technical guide provides an in-depth exploration of the discovery and history of **tryptophanase**, from the initial identification of its metabolic product, indole, to the detailed elucidation of its enzymatic mechanism and structure. The document summarizes key quantitative data, details seminal experimental protocols, and presents visual diagrams of the enzymatic pathway and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Prelude to Discovery

The story of **tryptophanase** begins with the discovery of its substrate, L-tryptophan. In 1901, British biochemist Sir Frederick Gowland Hopkins first isolated this essential amino acid from the hydrolysis of casein.^[1] His work laid the foundation for understanding the nutritional importance of specific amino acids and paved the way for investigating their metabolic fates.

Early microbiological studies in the 20th century observed that certain bacteria could produce indole, a compound responsible for the characteristic odor of feces. This observation was linked to the degradation of tryptophan present in culture media. The "indole test" became a fundamental diagnostic tool in microbiology to differentiate bacterial species, particularly within

the Enterobacteriaceae family.[2] This simple colorimetric test, which detects the presence of indole, was the first practical application of the enzymatic activity that would later be attributed to **tryptophanase**. [2][3]

The Dawn of an Enzyme: Initial Discovery and Characterization

The formal discovery and initial characterization of the enzyme responsible for indole production from tryptophan can be largely attributed to the work of Frank C. Happold and his colleagues in the 1930s and 1940s. Their pioneering research with *Escherichia coli* moved the understanding from a simple bacterial reaction to the study of a specific enzyme system.

In a seminal 1935 paper, Happold and Hoyle described the preparation of cell-free extracts from *E. coli* that could catalyze the conversion of tryptophan to indole.[4] This was a critical step, as it demonstrated that the reaction was not dependent on living cells but on a soluble enzymatic component. Their work laid the groundwork for the purification and detailed study of "**tryptophanase**."

Subsequent research by Happold's group in the 1940s focused on the nature and characteristics of the "**tryptophanase** complex." [5] They investigated the effects of various conditions on enzyme activity and began the process of partial purification, setting the stage for more detailed biochemical analysis.

The Golden Age of Tryptophanase Research: Elucidation of Mechanism and Properties

The mid-20th century marked a "golden age" for the study of **tryptophanase**, with the laboratory of Esmond E. Snell making profound contributions to understanding its catalytic properties and mechanism of action. This era saw the enzyme purified to homogeneity and its intricate workings revealed.

Purification and Catalytic Versatility

In 1964, W. A. Newton and Esmond E. Snell published a landmark paper describing the purification of **tryptophanase** from *E. coli* and revealing its remarkable catalytic versatility.[6] They demonstrated that a single enzyme was responsible for not only the degradation of

tryptophan (reaction 1) but also the synthesis of tryptophan from indole and serine (reaction 2), as well as the deamination of serine and cysteine.[6]

Reaction 1: Tryptophan Degradation $\text{L-Tryptophan} + \text{H}_2\text{O} \rightarrow \text{Indole} + \text{Pyruvate} + \text{NH}_3$

Reaction 2: Tryptophan Synthesis $\text{Indole} + \text{L-Serine} \rightarrow \text{L-Tryptophan} + \text{H}_2\text{O}$

This discovery of the enzyme's multifunctional nature was a significant advancement in enzymology.

The Role of Pyridoxal Phosphate (PLP)

A crucial breakthrough in understanding the mechanism of **tryptophanase** was the identification of pyridoxal phosphate (PLP), the active form of vitamin B6, as an essential cofactor.[7][8][9][10] Snell's group and others established that PLP is covalently bound to a lysine residue in the enzyme's active site, forming an internal aldimine.[7][9] During catalysis, the amino group of the substrate, L-tryptophan, displaces the lysine to form an external aldimine, initiating the reaction cascade.[7][9]

The PLP cofactor acts as an "electron sink," stabilizing the carbanionic intermediates that are crucial for the cleavage of the $\text{C}\alpha\text{-C}\beta$ bond of tryptophan.[7][8]

Kinetic and Mechanistic Studies

In 1967, Yoshimasa Morino and Esmond E. Snell published a detailed kinetic study of the **tryptophanase**-catalyzed reactions.[11] Their work provided strong evidence for a multi-step reaction mechanism involving a key aminoacrylate intermediate.[7] This research established the foundation for the currently accepted mechanism of **tryptophanase** action.

Modern Era: Structural Biology and Beyond

The advent of modern molecular biology and structural biology techniques in the late 20th and early 21st centuries has provided an even deeper understanding of **tryptophanase**. The determination of the three-dimensional crystal structure of **tryptophanase** revealed a tetrameric assembly, with each subunit containing a PLP-binding active site.[12]

These structural insights, combined with site-directed mutagenesis studies, have allowed researchers to pinpoint the specific amino acid residues critical for substrate binding and

catalysis. This knowledge is invaluable for understanding the enzyme's specificity and for potential applications in biocatalysis and drug development.

Quantitative Data Summary

The following tables summarize key quantitative data for **tryptophanase** from *Escherichia coli*, a commonly studied model organism.

Table 1: Kinetic Parameters of *E. coli* **Tryptophanase**

Substrate	K _m (mM)	k _{cat} (s ⁻¹)	Reference
L-Tryptophan	0.2 - 0.5	5 - 10	[13],[14]
L-Serine	20 - 30	~1	[6]
L-Cysteine	5 - 10	~2	[6]

Note: Values can vary depending on the specific assay conditions (pH, temperature, buffer composition).

Table 2: Physical and Structural Properties of *E. coli* **Tryptophanase**

Property	Value	Reference
Molecular Weight (tetramer)	~223,000 Da	[15]
Subunit Molecular Weight	~55,000 Da	[15]
Cofactor	Pyridoxal-5'-Phosphate (PLP)	[7]
Quaternary Structure	Tetramer	[15]

Key Experimental Protocols

This section details the methodologies for key experiments that were instrumental in the discovery and characterization of **tryptophanase**.

Early Preparation of Tryptophanase from *E. coli* (based on Happold and Hoyle, 1935)

This protocol describes an early method for obtaining a cell-free extract with **tryptophanase** activity.

- **Bacterial Culture:** *E. coli* is grown in a nutrient broth containing tryptophan to induce the expression of **tryptophanase**.
- **Cell Harvesting:** The bacterial cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate buffer).
- **Cell Lysis:** The washed cells are resuspended in a small volume of buffer and lysed to release the intracellular contents. Early methods involved grinding with an abrasive material like powdered glass or alumina.
- **Clarification:** The cell lysate is centrifuged at a high speed to remove cell debris, resulting in a clear supernatant containing the crude enzyme extract.
- **Activity Assay:** The **tryptophanase** activity in the extract is then measured by incubating it with L-tryptophan and detecting the production of indole using a colorimetric reagent (e.g., Kovac's reagent).[2]

Purification of Crystalline Tryptophanase from *E. coli* (based on Newton and Snell, 1964)

This protocol outlines a more advanced purification scheme that yielded crystalline **tryptophanase**.[6]

- **Crude Extract Preparation:** A large-scale culture of *E. coli* is grown and harvested. A crude cell-free extract is prepared by sonication or French press lysis, followed by centrifugation.
- **Ammonium Sulfate Fractionation:** The crude extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction precipitating between 45% and 70% saturation is collected.

- **Heat Treatment:** The redissolved ammonium sulfate precipitate is heated to 60-65°C for a short period. This step denatures and precipitates many contaminating proteins, while **tryptophanase** remains stable.
- **Further Ammonium Sulfate Fractionation:** The supernatant from the heat step is subjected to another round of ammonium sulfate fractionation.
- **Crystallization:** The purified enzyme is crystallized by slowly adding saturated ammonium sulfate solution to a concentrated protein solution until turbidity appears, followed by incubation at a low temperature.

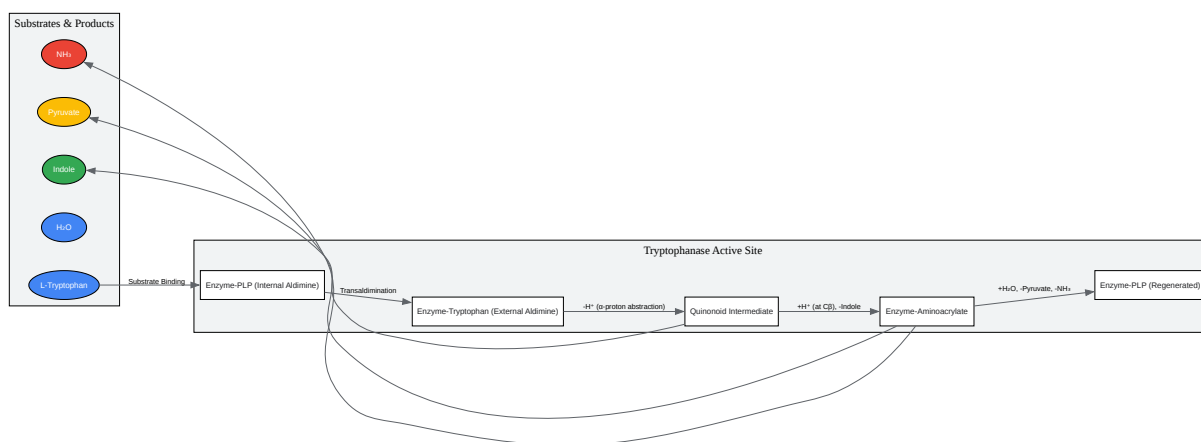
Standard Tryptophanase Activity Assay

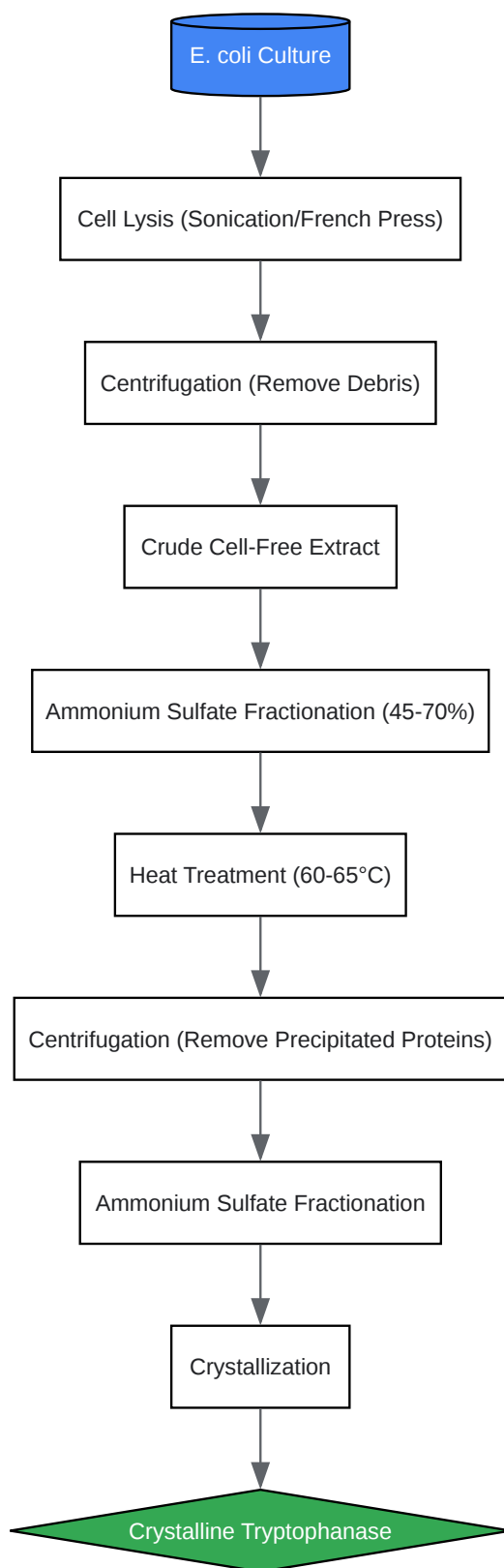
This protocol describes a typical colorimetric assay to measure **tryptophanase** activity.

- **Reaction Mixture Preparation:** A reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 8.3) containing L-tryptophan and pyridoxal phosphate.
- **Enzyme Addition:** The reaction is initiated by adding a known amount of purified **tryptophanase** or a cell extract.
- **Incubation:** The reaction mixture is incubated at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes).
- **Reaction Termination:** The reaction is stopped by adding a denaturing agent, such as trichloroacetic acid (TCA).
- **Indole Extraction and Detection:** The indole produced is extracted into an organic solvent (e.g., toluene or xylene). A colorimetric reagent, such as p-dimethylaminobenzaldehyde (Kovac's or Ehrlich's reagent), is added to the organic phase, which reacts with indole to produce a colored compound.^[2]
- **Quantification:** The amount of indole produced is quantified by measuring the absorbance of the colored product at a specific wavelength (e.g., 540-570 nm) using a spectrophotometer and comparing it to a standard curve of known indole concentrations.

Mandatory Visualizations

Tryptophanase Catalytic Pathway





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- To cite this document: BenchChem. [A Comprehensive Technical Guide on the Discovery and History of Tryptophanase]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13386457#discovery-and-history-of-tryptophanase>]

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